N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine
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Overview
Description
N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine is a complex organic compound that belongs to the class of oxan-4-amines. This compound features a unique structure with a pyridinylphenyl group attached to an oxan-4-amine backbone, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinylphenyl Intermediate: This step involves the coupling of a pyridine derivative with a phenyl group under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the Oxan-4-amine Backbone: The intermediate is then reacted with an oxan-4-amine derivative under controlled conditions to form the desired compound. This step may involve nucleophilic substitution reactions.
Ethylation and Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine: Unique due to its specific structural features and functional groups.
Other Oxan-4-amines: Compounds with similar backbones but different substituents, such as methyl or ethyl groups.
Pyridinylphenyl Derivatives: Compounds with similar aromatic systems but different amine backbones.
Uniqueness
This compound stands out due to its combination of an oxan-4-amine backbone with a pyridinylphenyl group, providing unique chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(3-pyridin-2-ylphenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-4-23(19-11-13-24-21(2,3)15-19)16-17-8-7-9-18(14-17)20-10-5-6-12-22-20/h5-10,12,14,19H,4,11,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIWWZUCQRBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C2=CC=CC=N2)C3CCOC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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